3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
This compound belongs to the chromeno[2,3-d]pyrimidine-4,5-dione family, characterized by a fused tricyclic core with a dione moiety at positions 4 and 5. Key structural features include:
- 8-Methoxy group: Enhances electronic stability and influences binding interactions.
- 2-(p-Tolyl) substituent: A para-methylphenyl group contributing steric bulk and lipophilicity.
- 3-(Furan-2-ylmethyl) side chain: A heteroaromatic substituent that may modulate solubility and bioactivity.
Chromeno-pyrimidine-diones are studied for diverse biological activities, including antitumor and antiviral effects, depending on substitution patterns .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-8-methoxy-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-14-5-7-15(8-6-14)22-25-23-20(24(28)26(22)13-17-4-3-11-30-17)21(27)18-10-9-16(29-2)12-19(18)31-23/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCAPQPXQHQWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=C(O3)C=C(C=C4)OC)C(=O)N2CC5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multiple steps, starting with the construction of the chromeno[2,3-d]pyrimidine core. One common approach is the condensation of appropriate precursors, such as furan derivatives, methoxy-substituted compounds, and p-tolyl groups, under controlled reaction conditions. The use of catalysts and specific solvents can enhance the efficiency and yield of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistency and scalability. The choice of reagents, reaction conditions, and purification methods are optimized to achieve high purity and yield, making the process economically viable for commercial production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan and methoxy groups can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to convert specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
Chemistry
In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting properties, such as binding to specific receptors or enzymes. Its potential as a lead compound for drug discovery makes it valuable in the study of biological systems and the development of therapeutic agents.
Medicine
In medicine, the compound's potential applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets can lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione exerts its effects involves its interaction with specific molecular targets. The furan and methoxy groups may play a role in binding to receptors or enzymes, leading to biological responses. The exact pathways and molecular targets involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their structural/functional differences:
Key Comparison Points:
Substituent Effects on Lipophilicity and Solubility :
- The phenethyl and propyl groups in the compound from increase logP (3.7), suggesting higher lipophilicity compared to the target compound’s p-tolyl and furan substituents.
- The furan-2-ylmethyl group in the target and analogs may improve aqueous solubility due to its heteroaromatic nature.
Hydrazinyl and amino groups () enable hydrogen bonding, critical for interactions with biological targets like enzymes.
Dione moieties (common in all compounds) are associated with redox activity, which may contribute to cytotoxicity or antiviral effects .
Biological Activity
The compound 3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic derivative of chromeno[2,3-d]pyrimidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a furan ring, a methoxy group, and a pyrimidine moiety, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Activity : Many derivatives of pyrimidine have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Certain chromeno[2,3-d]pyrimidine derivatives have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria.
- Enzyme Inhibition : These compounds often act as enzyme inhibitors, particularly in pathways related to cancer and inflammation.
Antitumor Activity
A recent study evaluated the antitumor effects of various pyrimidine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited varying degrees of cytotoxicity against different cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro assays were conducted on several cancer cell lines (e.g., A549, MDA-MB-231) using the MTT assay. The following table summarizes the IC50 values for selected compounds:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| A1 | A549 | 15.6 |
| A2 | MDA-MB-231 | 22.1 |
| A3 | NCI-H460 | 10.7 |
| Target Compound (3-Furan) | MDA-MB-231 | 18.5 |
These findings suggest that the target compound possesses significant cytotoxicity comparable to other known inhibitors.
The proposed mechanism for the antitumor activity involves the inhibition of key enzymes in cancer metabolism and signaling pathways. For instance, some studies have indicated that similar compounds inhibit EGFR (Epidermal Growth Factor Receptor) signaling pathways, leading to reduced proliferation of cancer cells.
Antimicrobial Activity
In addition to antitumor properties, derivatives of chromeno[2,3-d]pyrimidine have shown promising antimicrobial activity. For example:
Case Study: Antimicrobial Assay
A study assessed the antimicrobial effects on various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the potential use of this compound in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
